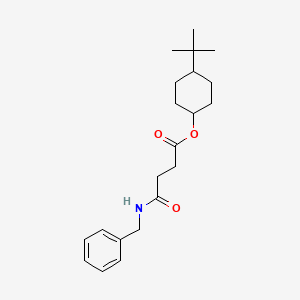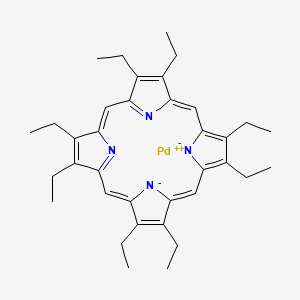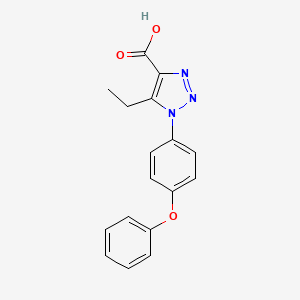![molecular formula C18H22N2O2S B12497479 4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B12497479.png)
4-(3-Cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyclopentaquinoline derivatives, which are characterized by their fused ring systems and sulfonamide functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the cyclohexenyl group and the sulfonamide moiety. Common reagents used in these reactions include cyclohexene, quinoline derivatives, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the sulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide.
4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-THIOAMIDE: Contains a thioamide group, offering different reactivity and biological properties.
Uniqueness
The uniqueness of 4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H22N2O2S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c19-23(21,22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-2,4,7,9-12,14-15,18,20H,3,5-6,8H2,(H2,19,21,22) |
InChI-Schlüssel |
DNJCOYQCPWJMLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)
![2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12497441.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12497444.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)

![[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12497470.png)


![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)
